1-[(2-methylbenzyl)sulfonyl]-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride.
Attachment of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions involving carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methylphenyl)methanesulfonyl]piperidine-4-carboxamide
- N-[2-(Piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide
Uniqueness
1-[(2-Methylphenyl)methanesulfonyl]-N-[2-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H33N3O4S |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methylsulfonyl]-N-[2-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H33N3O4S/c1-20-9-3-4-10-22(20)19-34(32,33)29-17-13-21(14-18-29)25(30)27-24-12-6-5-11-23(24)26(31)28-15-7-2-8-16-28/h3-6,9-12,21H,2,7-8,13-19H2,1H3,(H,27,30) |
InChI Key |
MBDAEZRKHLUYMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)N4CCCCC4 |
Origin of Product |
United States |
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